Manganese(II) tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14998-36-8 |

|---|---|

Molecular Formula |

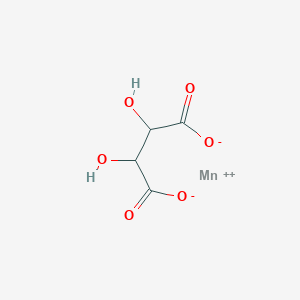

C4H4MnO6 |

Molecular Weight |

203.01 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioate;manganese(2+) |

InChI |

InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |

InChI Key |

LAYZVIPDEOEIDY-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |

Other CAS No. |

14998-36-8 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Manganese(II) Tartrate

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a transition metal coordination compound. Due to the versatile coordinating ability of the tartrate ligand, these compounds exhibit a range of interesting physical properties and have potential applications in materials science and medicine.[1] This document details a common gel diffusion synthesis protocol and outlines the key characterization techniques used to verify the compound's structure, composition, and thermal stability.

Synthesis of this compound

A reliable method for growing single crystals of this compound is the single diffusion gel growth technique. This method allows for slow, controlled crystallization at room temperature, yielding well-defined crystals.[2]

Experimental Protocol: Gel Diffusion Method

The synthesis of this compound crystals can be achieved using a single diffusion method in an agar-agar gel medium.[2]

Materials:

-

Manganese(II) Chloride (MnCl₂)

-

Disodium Tartrate (Na₂C₄H₄O₆)

-

Agar-agar powder

-

Deionized water

-

Glass test tubes

Procedure:

-

Gel Preparation: Prepare a 1% agar-agar gel by dissolving the powder in boiling deionized water. Pour the hot, clear solution into clean test tubes and allow it to cool and set at room temperature.

-

Reactant Addition: Once the gel has set, carefully pour a 1M solution of disodium tartrate over the gel. This solution will slowly diffuse into the gel matrix.

-

Crystal Growth: After a period of approximately 24 hours, carefully add a 1M solution of manganese(II) chloride as the top layer. Seal the test tubes to prevent evaporation.

-

Incubation and Harvesting: Allow the setup to stand undisturbed at room temperature. Over approximately 25 days, translucent, pinkish manganese tartrate crystals will grow within the gel medium.[2]

-

Purification: Carefully remove the grown crystals from the gel, wash them with deionized water to remove any adhering gel or unreacted reagents, and dry them at room temperature.

Synthesis Workflow

Characterization of this compound

Following synthesis, the harvested crystals are subjected to various analytical techniques to confirm their identity and characterize their physicochemical properties.

Characterization Workflow

Powder X-ray Diffraction (XRD)

XRD analysis is used to determine the crystal structure, phase purity, and unit cell dimensions of the synthesized material.

Experimental Protocol: A powder XRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5418 Å). Data is typically collected over a 2θ range of 10-80° with a slow scan speed to ensure good resolution. The resulting diffraction pattern is then compared with standard databases for phase identification, and the lattice parameters are calculated from the peak positions.

Results: The crystal structure of this compound can vary based on its hydration state. Manganese(II) L-tartrate tetrahydrate (MnC₄H₄O₆·4H₂O) has been identified as having an orthorhombic crystal system.[3] In contrast, crystals grown via the agar-agar gel method have been reported to belong to the triclinic system.[2] This highlights the influence of the synthesis method on the final crystal structure.

| Parameter | Manganese(II) L-tartrate tetrahydrate[3] |

| Crystal System | Orthorhombic |

| Space Group | P2₁ |

| a (Å) | 6.092 |

| b (Å) | 12.285 |

| c (Å) | 7.285 |

| β (°) | 112 |

| Molecules per unit cell (Z) | 2 |

Table 1: Crystallographic Data for Manganese(II) L-tartrate tetrahydrate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the this compound complex, confirming the coordination of the tartrate ligand to the manganese ion.

Experimental Protocol: The FTIR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet by mixing a small amount of the powdered crystal with dry potassium bromide and pressing it into a transparent disk.

Results: The FTIR spectrum of this compound shows characteristic absorption bands that confirm its composition.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3100–3600 | O-H stretching of water of crystallization | |

| ~1600 | Carboxyl (C=O) group stretching vibrations | |

| 1399 | >C=O symmetric vibration | [2] |

| 1220 | C-O stretching mode | [2] |

| 950–630 | O-H deformation and C-H stretching | |

| 717 | Mn-O (Metal-Oxygen) stretching | [2] |

Table 2: Key FTIR Absorption Bands for this compound.

The broad band in the 3100–3600 cm⁻¹ region is indicative of the presence of water molecules in the crystal lattice. The shifts in the carboxyl group vibrations compared to free tartaric acid suggest coordination to the manganese(II) ion. The band at 717 cm⁻¹ is direct evidence of the formation of the metal-oxygen bond.[2]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition pathway of the compound.

Experimental Protocol: A small, accurately weighed sample of the crystalline powder is heated in a crucible (typically alumina) from room temperature to an elevated temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen). The TGA instrument measures the change in mass, while the DSC measures the heat flow associated with thermal events like dehydration and decomposition.

Results: The thermal analysis of this compound reveals a multi-step decomposition process. The hydrated crystals first lose their water molecules before the anhydrous tartrate decomposes into manganese oxides.

| Temperature Range | Event | Observation | Reference |

| ~341°C | Dehydration | Endothermic peak (DSC), mass loss (TGA) | [2] |

| >341°C | Decomposition | Exothermic peaks, significant mass loss | |

| Final Stage | Oxide Formation | Stable residual mass corresponding to manganese oxide |

Table 3: Thermal Decomposition Profile of this compound.

The TGA and DSC data confirm the presence of water of crystallization, which is lost at around 341°C.[2] Upon further heating, the anhydrous salt decomposes, ultimately forming stable manganese oxides.

Conclusion

This guide outlines a reproducible gel diffusion method for the synthesis of this compound crystals and details the essential characterization techniques for their analysis. The combined data from XRD, FTIR, and thermal analysis provide a comprehensive profile of the synthesized compound, confirming its crystal structure, the presence of key functional groups, and its thermal decomposition behavior. These protocols and the presented data serve as a valuable resource for researchers working with transition metal tartrates and in the development of new materials.

References

Unveiling the Crystal Architecture of Manganese(II) L-Tartrate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of manganese(II) L-tartrate tetrahydrate (MnC₄H₄O₆·4H₂O). The following sections detail the crystallographic parameters, experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow. This document is intended to serve as a comprehensive resource for researchers in crystallography, materials science, and pharmaceutical development.

Crystallographic Data

The crystal structure of manganese(II) L-tartrate tetrahydrate was first reported by Soylu in 1985. The compound crystallizes in the monoclinic system with the space group P2₁. Key crystallographic data are summarized in Table 1.[1] Each manganese atom is coordinated to six oxygen atoms, four originating from two chelate rings of two tartrate ions and two from water molecules.[1]

While the fundamental crystallographic parameters are established, detailed atomic coordinates, bond lengths, and bond angles were not available in the public domain at the time of this review.

Table 1: Crystallographic Data for Manganese(II) L-Tartrate Tetrahydrate [1]

| Parameter | Value |

| Formula | MnC₄H₄O₆·4H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 6.092(5) Å |

| b | 12.285(7) Å |

| c | 7.285(4) Å |

| β | 112° |

| Molecules per unit cell (Z) | 2 |

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of manganese(II) L-tartrate tetrahydrate single crystals. The protocols are based on established techniques for growing metal-organic crystals.

Synthesis: Single Diffusion Gel Growth Technique

The growth of single crystals of manganese(II) L-tartrate tetrahydrate can be achieved using a single diffusion gel growth technique at room temperature.[2][3] This method allows for slow and controlled crystallization, yielding high-quality single crystals.

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

L-tartaric acid (C₄H₆O₆)

-

Sodium metasilicate (Na₂SiO₃) solution (specific gravity adjusted to 1.04 g/cm³)

-

Deionized water

-

Glass test tubes (25 mm diameter, 150 mm length)

Procedure:

-

Gel Preparation: A gel medium is prepared by acidifying a solution of sodium metasilicate with L-tartaric acid. A 1 M solution of L-tartaric acid is added to the sodium metasilicate solution until a pH of approximately 4.0 is reached. This mixture is then transferred to test tubes and allowed to set for 48-72 hours.

-

Reactant Addition: Once the gel has set, a 1 M aqueous solution of manganese(II) chloride tetrahydrate is carefully layered on top of the gel.

-

Crystal Growth: The test tubes are sealed and left undisturbed at ambient temperature. Over a period of several days to weeks, the manganese(II) chloride will diffuse into the gel and react with the tartaric acid, leading to the formation of single crystals of manganese(II) L-tartrate tetrahydrate within the gel matrix.

-

Crystal Harvesting: The grown crystals are carefully harvested from the gel, washed with deionized water to remove any residual reactants, and dried at room temperature.

Characterization Techniques

Single-Crystal X-ray Diffraction (SCXRD): The crystal structure of a harvested single crystal is determined using a single-crystal X-ray diffractometer. A suitable crystal is mounted on a goniometer head and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the unit cell parameters, space group, and atomic coordinates.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Thermal analysis is performed to study the decomposition and thermal stability of the compound. A small sample of the crystalline material is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). TGA measures the change in mass as a function of temperature, while DTA measures the temperature difference between the sample and a reference material. These analyses provide information about the dehydration process and the decomposition of the tartrate ligand. The thermal decomposition of similar metal tartrates shows an initial weight loss corresponding to the loss of water molecules, followed by the decomposition of the anhydrous salt to the metal oxide.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the compound. A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹. The characteristic absorption bands for the carboxylate (COO⁻) and hydroxyl (-OH) groups of the tartrate ligand, as well as the vibrations of the coordinated water molecules, can be identified. For metal tartrates, characteristic peaks include those for >C=O symmetric vibration and C-O stretching mode, as well as metal-oxygen stretching.[2]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of manganese(II) L-tartrate tetrahydrate.

References

An In-Depth Technical Guide to the Thermal Decomposition of Manganese(II) Tartrate

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of manganese(II) tartrate. It details the synthesis, decomposition pathway, and experimental protocols for analysis, presenting quantitative data in a structured format. This document is intended to serve as a valuable resource for professionals in research and development who are working with or exploring the applications of manganese compounds. This compound and its decomposition products have applications in catalysis, materials science, and as precursors for other manganese-based materials.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a reactive crystallization process in an aqueous medium. This method is efficient and can be performed at ambient temperatures, which is advantageous for materials that may be sensitive to higher temperatures.[2]

Typical Protocol: A common synthesis route involves the reaction of a soluble manganese(II) salt, such as manganese(II) chloride (MnCl₂), with a tartrate source like L-tartaric acid (C₄H₆O₆).[2]

-

An aqueous solution of L-tartaric acid is prepared using distilled water.

-

The solution is neutralized with a base, such as sodium carbonate (Na₂CO₃), to form a disodium tartrate solution.[2]

-

A separate aqueous solution of a manganese(II) salt (e.g., manganese(II) chloride tetrahydrate) is prepared.

-

The manganese(II) salt solution is then added to the tartrate solution, initiating the precipitation of this compound.[2]

-

The resulting precipitate is filtered, washed several times with distilled water to remove any soluble impurities, and subsequently dried at a controlled temperature (e.g., 80°C) to yield the final product, often a hydrate.[3]

Thermal Analysis and Decomposition Pathway

The thermal decomposition of this compound is a multi-stage process that is highly dependent on the atmospheric conditions (e.g., inert or oxidizing) and the heating rate. The primary techniques used to investigate this process are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).[2][4]

The decomposition generally proceeds through two main stages:

-

Dehydration: The initial stage involves the loss of water molecules of crystallization. Hydrated this compound, upon heating, releases its water content to form the anhydrous compound.[4] This step is characterized by an endothermic peak in the DTA/DSC curve.

-

Decomposition of Anhydrous Tartrate: Following dehydration, the anhydrous this compound undergoes decomposition. This process involves the breakdown of the tartrate ligand, leading to the formation of a manganese oxide as the solid residue and the release of gaseous products such as CO, CO₂, and H₂O.[4] Research indicates that for bivalent metal tartrates, this decomposition often occurs in a single step to the respective metal oxide.[4]

The final manganese oxide product depends on the atmosphere. In an oxidizing atmosphere like air, the likely product is Mn₂O₃, which can be further reduced to Mn₃O₄ at higher temperatures.[5][6] In an inert atmosphere, the formation of MnO is more probable.[7]

The thermal stability of anhydrous this compound is comparable to that of cobalt(II) tartrate.[4]

The logical flow for investigating the thermal decomposition of this compound is depicted below.

Caption: Experimental workflow for thermal analysis.

The following diagram illustrates the proposed thermal decomposition pathway of hydrated this compound in an oxidizing atmosphere.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 14998-36-8 | Benchchem [benchchem.com]

- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 4. researchgate.net [researchgate.net]

- 5. globethesis.com [globethesis.com]

- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Manganese(II) Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese(II) tartrate in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility, the key factors influencing it, and detailed experimental protocols for its determination.

Introduction to this compound

This compound, with the chemical formula MnC₄H₄O₆, is the manganese(II) salt of tartaric acid. It typically exists as a white crystalline solid, often in a monohydrated form (MnC₄H₄O₆ · H₂O).[1] This compound is of interest in various fields, including analytical chemistry, as a catalyst in organic synthesis, and as a source of manganese in microbiological research.[1] An understanding of its solubility is crucial for its application in these areas, particularly in drug development where bioavailability and formulation are critical.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound Monohydrate

| Solvent | Qualitative Solubility |

| Water | Soluble[1] |

| Ethanol | Slightly Soluble[1] |

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by several factors, primarily the formation of complex ions in solution and the pH of the solvent.

Complex Ion Formation

In aqueous solutions, the solubility of this compound is significantly influenced by the formation of soluble complex ions between the manganese(II) cation (Mn²⁺) and the tartrate anion (C₄H₄O₆²⁻). The tartrate ion can act as a chelating agent, forming stable complexes with transition metal ions like manganese(II). This complexation equilibrium shifts the overall dissolution equilibrium towards the formation of soluble species, thereby increasing the solubility of the salt.

The dissolution and complexation can be represented by the following equilibria:

-

Dissolution of solid this compound: MnC₄H₄O₆(s) ⇌ Mn²⁺(aq) + C₄H₄O₆²⁻(aq)

-

Formation of soluble this compound complex: Mn²⁺(aq) + C₄H₄O₆²⁻(aq) ⇌ --INVALID-LINK--

The overall reaction demonstrates how the formation of the soluble complex drives the dissolution of the solid:

MnC₄H₄O₆(s) ⇌ --INVALID-LINK--

Caption: Dissolution and complexation equilibria of this compound.

Influence of pH

The pH of the solvent is a critical factor affecting the solubility of this compound.

-

Acidic Conditions: In acidic solutions, the tartrate ion (C₄H₄O₆²⁻) will be protonated to form bitartrate (HC₄H₄O₆⁻) and tartaric acid (H₂C₄H₄O₆). This reduces the concentration of free tartrate ions available to precipitate with Mn²⁺ ions, thus increasing the solubility of this compound. The equilibrium will shift to the right, favoring dissolution.

C₄H₄O₆²⁻(aq) + H⁺(aq) ⇌ HC₄H₄O₆⁻(aq) HC₄H₄O₆⁻(aq) + H⁺(aq) ⇌ H₂C₄H₄O₆(aq)

-

Alkaline Conditions: In alkaline solutions, the solubility of manganese(II) ions is generally low due to the precipitation of manganese(II) hydroxide (Mn(OH)₂). Therefore, at a sufficiently high pH, the manganese(II) ions from the dissolved tartrate salt will precipitate as hydroxide, which could indirectly affect the overall observed solubility of this compound.

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, the following protocols are provided as a guide for researchers to determine the solubility of this compound in various solvents.

General Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination.

Method 1: Gravimetric Determination

This method is suitable for determining solubility in a volatile solvent.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed container.

-

Evaporate the solvent completely in a drying oven at a temperature that does not cause decomposition of the this compound.

-

Once the solvent is evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried residue.

-

Calculate the mass of the dissolved this compound and express the solubility in g/100mL or other appropriate units.

Method 2: Spectrophotometric Determination of Manganese

This method is applicable for aqueous solutions or solutions where manganese(II) can be quantified using a colorimetric reaction.

Materials:

-

Saturated solution of this compound (prepared as in Method 1)

-

Reagents for manganese determination (e.g., for complexometric titration or colorimetric analysis)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a saturated solution of this compound and separate the solid phase as described in Method 1.

-

Accurately dilute a known volume of the clear supernatant with an appropriate solvent (e.g., deionized water).

-

Determine the concentration of manganese(II) in the diluted solution using a suitable analytical technique. A common method is spectrophotometry after complexation with a chromogenic agent.

-

Prepare a series of standard solutions of known manganese(II) concentrations and measure their absorbance to create a calibration curve.

-

Measure the absorbance of the diluted sample and determine the manganese(II) concentration from the calibration curve.

-

Calculate the original concentration of manganese(II) in the saturated solution and, consequently, the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a thorough understanding of the qualitative aspects of its solubility and the critical factors that influence it, namely complex ion formation and pH. The detailed experimental protocols offered herein provide a solid foundation for researchers and professionals in the pharmaceutical and chemical industries to determine the precise solubility of this compound in various solvents, which is essential for its effective application and formulation. Further research to quantify the solubility of this compound under different conditions is highly encouraged to fill the existing data gap.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of Manganese(II) Tartrate Complexes

This technical guide provides a comprehensive overview of the spectroscopic and analytical techniques used to characterize this compound complexes. It details experimental protocols, presents quantitative data from structural and thermal analyses, and illustrates key experimental workflows. This document is intended to serve as a valuable resource for professionals engaged in the research and development of metal-based compounds.

Introduction

This compound complexes are coordination compounds formed between the manganese(II) ion (Mn²⁺) and tartaric acid. These complexes are of significant interest in various fields, including materials science and medicine, due to the versatile coordination chemistry of the tartrate ligand and the paramagnetic nature of the high-spin d⁵ Mn(II) center.[1][2] Accurate characterization is crucial for understanding their structure-property relationships. This guide focuses on the principal spectroscopic methods employed for this purpose: Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and X-ray Diffraction, supplemented by thermal analysis.

Synthesis and Crystal Growth

A common method for preparing single crystals of this compound is the single diffusion gel growth technique.[3] This method allows for the slow formation of high-quality crystals suitable for detailed structural analysis.

Logical Workflow for Synthesis and Characterization

References

An In-depth Technical Guide to Manganese(II) Tartrate: Chemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of manganese(II) tartrate, a compound of growing interest in materials science and biomedical research. The document details its chemical formula and physicochemical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its interactions with key cellular signaling pathways.

Chemical Formula and Physicochemical Properties

This compound can exist in anhydrous and hydrated forms, most commonly as a monohydrate or tetrahydrate. It typically presents as a white crystalline solid.[1]

Chemical Formula and Molecular Weight

The chemical formula and molecular weight of this compound vary depending on its degree of hydration.

| Form | Chemical Formula | Molecular Weight ( g/mol ) |

| Anhydrous | C₄H₄MnO₆ | 203.01[2] |

| Monohydrate | C₄H₆MnO₇ | 221.02[3][4] |

| Tetrahydrate | MnC₄H₄O₆ · 4H₂O | 275.07 |

Physical and Chemical Properties

Table of Physicochemical Properties

| Property | Value |

| Appearance | White crystalline solid[1] |

| Solubility | Soluble in water, slightly soluble in ethanol[1] |

| Melting Point | Data not readily available |

| Density | Data not readily available |

Experimental Protocols

Synthesis of this compound Monohydrate

A common method for the synthesis of this compound is through a precipitation reaction in an aqueous solution.[5]

Materials:

-

Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

-

Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.5 M aqueous solution of manganese(II) sulfate monohydrate.

-

Prepare a 0.5 M aqueous solution of potassium sodium tartrate tetrahydrate.

-

Slowly add the manganese(II) sulfate solution to the potassium sodium tartrate solution with constant stirring.

-

A white precipitate of this compound will form.

-

Continue stirring the mixture for 1-2 hours at room temperature to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Finally, wash the precipitate with ethanol to facilitate drying.

-

Dry the resulting white powder in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain this compound monohydrate.

Workflow for the synthesis and characterization of this compound.

Characterization of this compound

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized this compound and confirm the coordination of the tartrate ligand to the manganese(II) ion.

-

Procedure: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded in the range of 4000-400 cm⁻¹.

-

Expected Results: The spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C-O functional groups of the tartrate ligand. A band in the lower frequency region (typically below 600 cm⁻¹) can be attributed to the Mn-O bond, confirming the formation of the complex.[6]

2.2.2. Powder X-ray Diffraction (XRD)

Powder XRD is employed to determine the crystalline structure and phase purity of the synthesized compound.

-

Procedure: A powdered sample is evenly spread on a sample holder, and the XRD pattern is recorded using a diffractometer with Cu Kα radiation.

-

Expected Results: The diffraction pattern will show a series of peaks at specific 2θ angles, which are characteristic of the crystalline structure of this compound. The obtained pattern can be compared with standard diffraction data to confirm the crystal system and phase purity. Studies on similar tartrate compounds have indicated an orthorhombic crystal structure.[7]

2.2.3. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability and decomposition of this compound.

-

Procedure: A small, accurately weighed sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The TGA instrument records the change in mass as a function of temperature, while the DSC measures the heat flow.

-

Expected Results: The TGA curve for hydrated this compound is expected to show an initial weight loss corresponding to the removal of water molecules. At higher temperatures, further weight loss will occur due to the decomposition of the tartrate moiety, likely leading to the formation of manganese oxides as the final product.[7] The DSC curve will indicate whether these processes are endothermic or exothermic.

Interaction with Cellular Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on manganese ions provides valuable insights into their potential biological effects. Manganese is an essential cofactor for many enzymes and can modulate various signaling pathways. However, at elevated concentrations, it can be neurotoxic. The following diagrams illustrate some of the key signaling pathways known to be influenced by manganese.

PI3K/Akt and MAPK Signaling Pathways

Manganese can influence cell survival and apoptosis by modulating the PI3K/Akt and MAPK signaling pathways.

Influence of manganese on the PI3K/Akt and MAPK signaling pathways.

NF-κB Signaling Pathway

Manganese can also modulate inflammatory responses through its interaction with the NF-κB signaling pathway.

Manganese-mediated activation of the NF-κB signaling pathway.

Applications and Future Perspectives

This compound and other manganese compounds are being explored for a variety of applications.

-

Catalysis: It is used as a catalyst in organic synthesis.[1]

-

Precursor for Materials: It serves as a precursor for the synthesis of manganese oxide nanoparticles and other manganese compounds.[1]

-

Biomedical Research: Due to the biological activity of manganese, its complexes are being investigated for their potential antioxidant and anticancer properties.[1] The ability of manganese to modulate key signaling pathways makes it a person of interest for drug development, although the dual role of manganese in promoting cell survival and apoptosis necessitates careful consideration of dosage and cellular context.

Further research is needed to fully elucidate the specific mechanisms of action of this compound and to explore its full potential in various scientific and therapeutic areas. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

An In-depth Technical Guide to Manganese(II) Tartrate: Properties, Safety, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of manganese(II) tartrate, a compound of interest in various scientific and research applications. This document consolidates available data on its chemical and physical properties, safety information, and its role in biological systems, with a focus on providing researchers and drug development professionals with the necessary information for its handling and potential applications.

Chemical Identification and Properties

This compound exists in both anhydrous and hydrated forms. The most common hydrated form is the monohydrate. The Chemical Abstracts Service (CAS) numbers for these forms are provided below.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 14998-36-8 | C₄H₄MnO₆ |

| This compound Monohydrate | 36680-83-8 | C₄H₆MnO₇ |

This compound monohydrate is described as a white crystalline solid.[1] It is soluble in water and slightly soluble in ethanol.[1]

Table 1: Physicochemical Properties of this compound Monohydrate

| Property | Value | Source |

| Molecular Weight | 221.02 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water, slightly soluble in ethanol | [1] |

Safety Data

2.1. Hazard Identification

Manganese compounds, in general, are associated with the following hazards:

-

Specific target organ toxicity (repeated exposure): May cause damage to organs, particularly the brain, through prolonged or repeated exposure, primarily via inhalation.

-

Serious eye damage/eye irritation.

-

Harmful if swallowed.

-

May be harmful to aquatic life with long-lasting effects.

Table 2: GHS Hazard Statements for Soluble Manganese(II) Compounds

| Hazard Statement | Code | Source |

| May cause damage to organs (Brain) through prolonged or repeated exposure if inhaled. | H373 | |

| Causes serious eye damage. | H318 | |

| Harmful if swallowed. | H302 | |

| Harmful to aquatic life. | H402 | |

| Toxic to aquatic life with long lasting effects. | H411 |

2.2. Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and protective clothing. Wash hands thoroughly after handling.[3][4]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[4]

2.3. First Aid Measures

-

After inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Experimental Protocols

3.1. Proposed Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited. However, the biological effects of the manganese(II) ion are well-documented, particularly its role in neurotoxicity.[6] Excess manganese exposure can lead to a neurological disorder known as manganism, which shares some symptoms with Parkinson's disease.[7]

The following diagrams illustrate some of the key signaling pathways known to be affected by manganese. It is plausible that this compound, as a source of manganese(II) ions, could influence these pathways.

4.1. Manganese-Induced Neurotoxicity Signaling

Manganese-induced neurotoxicity involves multiple signaling pathways, leading to oxidative stress, inflammation, and apoptosis in neuronal cells.[7]

Caption: Key signaling events in manganese-induced neurotoxicity.

4.2. Role of Manganese in cGAS-STING Pathway Activation

Recent studies have shown that manganese(II) complexes can activate the cGAS-STING pathway, which is involved in the innate immune response.[8] This suggests a potential role for manganese compounds in immunotherapy.

Caption: Manganese(II) complexes can activate the cGAS-STING pathway.[8]

Potential Applications

This compound monohydrate has been noted for its use in various fields:

-

Analytical Chemistry: Used as a reagent in chemical analysis.[1]

-

Catalysis: Employed as a catalyst in organic synthesis reactions.[1]

-

Materials Science: Utilized in the preparation of manganese oxide nanoparticles.[1]

-

Medical Research: Investigated for its potential antioxidant and anticancer properties, and its possible role in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[1]

Conclusion

This compound is a compound with established and emerging applications in chemistry, materials science, and biomedical research. While specific safety and toxicological data for the tartrate salt are not extensively documented, the known hazards associated with soluble manganese compounds necessitate careful handling and adherence to safety protocols. The general mechanisms of manganese-induced biological effects, particularly neurotoxicity, provide a framework for understanding its potential physiological impact. Further research is warranted to fully elucidate the specific properties and biological activities of this compound to expand its utility in scientific and therapeutic applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 36680-83-8 CAS MSDS (this compound MONOHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. westliberty.edu [westliberty.edu]

- 5. This compound | 14998-36-8 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies [frontiersin.org]

- 8. Manganese(ii) complexes stimulate antitumor immunity via aggravating DNA damage and activating the cGAS-STING pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Coordination Chemistry of Manganese(II) with Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of manganese(II) with tartaric acid, a fundamental interaction with implications in various scientific domains, including analytical chemistry, materials science, and biochemistry. This document synthesizes key data, experimental methodologies, and structural information to serve as a vital resource for professionals in research and development.

Introduction to Manganese(II)-Tartrate Coordination

Manganese(II), a biologically essential metal ion, readily forms complexes with a variety of organic ligands. Tartaric acid, a naturally occurring dicarboxylic acid with two hydroxyl groups, acts as a versatile chelating agent. The coordination of Mn(II) with tartaric acid is influenced by factors such as pH, temperature, and the stereochemistry of the tartaric acid isomer (L-, D-, or meso). The resulting complexes can range from simple mononuclear species in solution to intricate polynuclear coordination polymers in the solid state. Understanding the thermodynamics and kinetics of these interactions is crucial for applications ranging from the design of novel materials to the formulation of pharmaceutical agents.

Quantitative Data on Complex Formation

The stability of manganese(II)-tartrate complexes in aqueous solution has been investigated, primarily through potentiometric titrations. These studies provide quantitative measures of the strength of the metal-ligand interaction.

Table 1: Stability Constants of Manganese(II)-Tartrate Complexes

| Complex Species | Log β | Temperature (°C) | Ionic Strength (M) | Method | Reference |

| [Mn(L-tartrate)] | 2.54 ± 0.05 | 25 | 0.1 (KNO₃) | Potentiometry | [1] |

| [Mn(L-tartrate)₂]²⁻ | 4.38 ± 0.08 | 25 | 0.1 (KNO₃) | Potentiometry | [1] |

Note: β represents the overall stability constant.

Experimental Protocols

Detailed experimental procedures are critical for the synthesis, characterization, and analysis of manganese(II)-tartrate complexes. The following sections outline key methodologies cited in the literature.

Synthesis of Manganese(II) L-Tartrate Tetrahydrate

A common method for the preparation of crystalline manganese(II) L-tartrate tetrahydrate involves the reaction of a soluble manganese(II) salt with L-tartaric acid in an aqueous solution.

Procedure:

-

Dissolve a stoichiometric amount of manganese(II) sulfate (MnSO₄·H₂O) in deionized water.

-

In a separate beaker, dissolve an equimolar amount of L-tartaric acid in deionized water.

-

Slowly add the L-tartaric acid solution to the manganese(II) sulfate solution with constant stirring.

-

Adjust the pH of the resulting solution to approximately 5-6 by the dropwise addition of a dilute sodium hydroxide solution. A precipitate will begin to form.

-

Gently heat the suspension to around 60-70 °C for 30 minutes to promote crystal growth.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the crystals several times with cold deionized water and finally with a small amount of ethanol.

-

Dry the product in a desiccator over silica gel.

Potentiometric Titration for Stability Constant Determination

The determination of stability constants for metal complexes is often achieved through potentiometric titrations, following the Calvin-Bjerrum method.

Materials:

-

A high-precision pH meter with a combined glass electrode.

-

A thermostated titration vessel.

-

Standardized solutions of a strong acid (e.g., HNO₃), a strong base (e.g., NaOH, carbonate-free), manganese(II) nitrate (Mn(NO₃)₂), and tartaric acid.

-

An inert salt solution to maintain constant ionic strength (e.g., KNO₃).

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Prepare a series of titration solutions in the thermostated vessel, each with a known total volume and ionic strength. The sets of solutions typically include:

-

Acid titration: Strong acid + inert salt.

-

Ligand titration: Strong acid + tartaric acid + inert salt.

-

Metal-ligand titration: Strong acid + tartaric acid + Mn(NO₃)₂ + inert salt.

-

-

Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.

-

From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

-

The formation curve is then constructed by plotting n̄ against the negative logarithm of the free ligand concentration (pL).

-

The stepwise and overall stability constants (K and β) are then determined from the formation curve using computational methods.

Complexometric Determination of Manganese(II) using Tartaric Acid as a Masking Agent

Tartaric acid can be employed as a masking agent in the complexometric titration of manganese(II) with EDTA.[1][2] This method is useful for determining the concentration of Mn(II) in the presence of other metal ions.

Procedure:

-

To an aliquot of the sample solution containing manganese(II), add a known excess of a standard EDTA solution.

-

Adjust the pH of the solution to 5-6 using a suitable buffer (e.g., hexamine).

-

Add xylenol orange as an indicator.

-

Titrate the excess, unreacted EDTA with a standard lead nitrate solution until the color changes from yellow to red-violet.

-

To this solution, add a 10% solution of tartaric acid.[2] The tartaric acid will displace the EDTA from the Mn-EDTA complex.

-

Titrate the liberated EDTA with the standard lead nitrate solution until the endpoint is reached again. The volume of lead nitrate solution used in this second titration corresponds to the amount of manganese(II) in the sample.[2]

Structural and Spectroscopic Characterization

The coordination environment of manganese(II) in its tartrate complexes has been elucidated through various analytical techniques.

Crystal Structure of Manganese(II) L-Tartrate Tetrahydrate

The solid-state structure of manganese(II) L-tartrate tetrahydrate, MnC₄H₄O₆·4H₂O, has been determined by single-crystal X-ray diffraction.[3]

-

Crystal System: Orthorhombic

-

Space Group: P2₁2₁2₁

-

Coordination Environment: Each manganese(II) ion is octahedrally coordinated to six oxygen atoms.

-

Ligand Coordination: Two tartrate ions act as chelating ligands, each coordinating to the manganese center through one carboxylate oxygen and the adjacent hydroxyl oxygen.

-

Water Coordination: Two water molecules complete the coordination sphere of the manganese ion.

Spectroscopic Properties

Infrared (IR) Spectroscopy: The IR spectrum of manganese(II) tartrate complexes provides valuable information about the coordination of the tartrate ligand. Key features include:

-

A broad absorption band in the 3500-3200 cm⁻¹ region, attributed to the O-H stretching vibrations of the hydroxyl groups and coordinated water molecules.

-

The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate groups, which are shifted compared to free tartaric acid, confirming their involvement in coordination. The separation between these two bands (Δν) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Mn(II) complexes is characterized by weak, spin-forbidden d-d transitions due to its high-spin d⁵ electronic configuration. The hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, exhibits a very pale pink color with absorption bands in the visible region.[4] Upon complexation with tartrate, shifts in these absorption bands can be observed, indicating a change in the ligand field environment around the manganese(II) ion.

pH-Dependent Speciation

The formation of manganese(II)-tartrate complexes is highly dependent on the pH of the solution, which dictates the deprotonation state of tartaric acid (H₂T). In aqueous solution, manganese(II) exists as the hydrated ion, [Mn(H₂O)₆]²⁺. As the pH increases, tartaric acid deprotonates, and various complex species can form. A general representation of the mononuclear manganese species in aqueous solution as a function of pH is available, though it does not specifically account for tartrate complexation.[5][6] In the presence of tartrate, a distribution of species such as [Mn(HT)]⁺, [Mn(T)], and [Mn(T)₂]²⁻ would be expected at different pH values.

Visualizing Coordination and Experimental Workflows

Graphviz diagrams are provided below to illustrate the coordination environment of Mn(II) in the tartrate complex and the workflow for stability constant determination.

Caption: Coordination of Mn(II) with tartrate and water.

Caption: Potentiometric stability constant determination.

Conclusion

The coordination chemistry of manganese(II) with tartaric acid is characterized by the formation of stable chelate complexes. The stoichiometry and stability of these complexes are quantifiable through techniques such as potentiometric titration. The solid-state structure reveals an octahedral coordination environment for the manganese(II) ion. The methodologies and data presented in this guide provide a solid foundation for further research and development involving this important chemical system. Future work could focus on elucidating the thermodynamic parameters of complexation and exploring the synthesis of novel polynuclear manganese-tartrate materials with interesting magnetic or catalytic properties.

References

- 1. zenodo.org [zenodo.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. The crystal structure of manganese (II) L-tartrate tetrahydrate MnC4H4O6 · 4 H2O | Semantic Scholar [semanticscholar.org]

- 4. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Historical Inquiry into the Synthesis of Manganese(II) Tartrate: From Scheele's Discovery to Early 20th Century Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical synthesis of manganese(II) tartrate, tracing its origins from the late 18th century and detailing the evolution of its preparation methods into the early 20th century. This document provides a focused examination of early experimental protocols, quantitative data, and the logical framework of the synthesis, offering valuable insights for researchers in chemistry and drug development.

Early Discovery and Foundational Methods

This compound was first prepared by the Swedish chemist Carl Wilhelm Scheele in 1774.[1] His pioneering work involved the reaction of a soluble manganous salt with a solution of potassium tartrate.[1] Shortly after, in 1802, Jeremias Benjamin Richter utilized this reaction, employing hot solutions, as a method to effectively separate manganese from iron.[2] These early accounts, however, often lacked detailed descriptions of the resulting compound.

A more comprehensive understanding of the synthesis and properties of this compound emerged in the early 20th century. A notable contribution was made by Leonard Dobbin in 1919, who meticulously documented the preparation and analysis of what he termed "manganous tartrate." His work provides a clear and reproducible experimental protocol, which stands as a significant milestone in the history of this compound's synthesis.

Experimental Protocols: The Dobbin Method (1919)

The following protocol is based on the detailed account published by Leonard Dobbin in the Journal of the American Chemical Society. This method represents a standard procedure for the synthesis of this compound in the early 20th century.

Objective: To synthesize crystalline this compound.

Reactants:

-

Manganous Chloride (MnCl₂) or Manganous Sulfate (MnSO₄)

-

Potassium Tartrate (K₂C₄H₄O₆) or Sodium Tartrate (Na₂C₄H₄O₆)

Procedure:

-

Prepare aqueous solutions of the chosen manganous salt and tartrate salt.

-

Combine the solutions. Dobbin noted that upon mixing, the this compound separates slowly from the liquid.

-

Allow the mixture to stand, during which time glistening, well-formed, rose-tinted crystals of this compound will precipitate.

-

The crystals can then be collected. Dobbin observed that these crystals could be thoroughly washed with cold water without undergoing any visible change.

Logical Workflow for the Dobbin Method:

Quantitative Data from Historical Analysis

The work by Dobbin also provides valuable quantitative data from the analysis of the synthesized this compound. The following tables summarize the results of these early 20th-century analytical experiments.

Table 1: Analysis of Air-Dried this compound

| Component | Experimental Percentage (%) |

| Manganese (Mn) | 24.88 |

| Tartrate Radical (C₄H₄O₆) | 66.82 |

| Water (H₂O) | 8.30 |

Data sourced from Dobbin, L. (1919). Manganous Tartrate and Potassium Manganous Tartrate. Journal of the American Chemical Society, 41(6), 934-940.

Table 2: Analysis of this compound Dried at 120°C

| Component | Experimental Percentage (%) |

| Manganese (Mn) | 27.14 |

| Tartrate Radical (C₄H₄O₆) | 72.86 |

Data sourced from Dobbin, L. (1919). Manganous Tartrate and Potassium Manganous Tartrate. Journal of the American Chemical Society, 41(6), 934-940.

These early analytical results were crucial in establishing the chemical composition and stoichiometry of this compound.

Conclusion

The historical synthesis of this compound, initiated by Scheele's simple precipitation method, evolved into more refined and well-documented procedures by the early 20th century. The work of researchers like Dobbin provides a clear window into the experimental techniques and analytical capabilities of the time. For modern researchers, understanding these historical methods can offer context to the development of coordination chemistry and provide a foundation for appreciating the advancements in synthetic and analytical techniques.

References

Methodological & Application

Applications of Manganese(II) Tartrate in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of manganese(II) tartrate in materials science. The primary applications highlighted are its use as a precursor for the synthesis of manganese-based coordination polymers and potentially for the generation of manganese oxide nanoparticles.

Application Note 1: Synthesis of a 2D Manganese(II)-Aqua-Tartratohydrate Coordination Polymer

This compound serves as a key precursor in the synthesis of a two-dimensional (2D) layered coordination polymer, identified as a Mn(II)-aqua-tartratohydrate complex. Coordination polymers, also known as metal-organic frameworks (MOFs), are of significant interest in materials science due to their diverse structures and potential applications in catalysis, gas storage, and magnetism. The tartrate ligand, with its multiple coordination sites, facilitates the formation of extended polymeric networks.

The synthesis of the Mn(II)-aqua-tartratohydrate complex can be achieved through a straightforward solution-based direct mixing technique. This method involves the reaction of a soluble manganese(II) salt, such as manganese(II) sulfate, with a tartrate source at room temperature. The resulting coordination polymer precipitates from the solution and can be isolated for further characterization and application.

Manganese-carboxylate coordination polymers are known to exhibit interesting magnetic properties, often displaying weak antiferromagnetic coupling between the manganese(II) centers. While specific magnetic data for the Mn(II)-aqua-tartratohydrate complex is not extensively documented in the public literature, the general characteristics of similar compounds suggest its potential for investigation in the field of molecular magnetism.

Experimental Protocol: Synthesis of Mn(II)-Aqua-Tartratohydrate Coordination Polymer

This protocol is based on a reported direct mixing technique for the synthesis of a Mn(II)-aqua-tartratohydrate complex.

Materials:

-

Manganese(II) sulfate (MnSO₄)

-

Potassium sodium tartrate (KNaC₄H₄O₆·4H₂O) or Tartaric acid (C₄H₆O₆)

-

Deionized water

-

Ethanol

-

Magnetic stirrer

-

Beakers and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

Preparation of Precursor Solutions:

-

Prepare a solution of manganese(II) sulfate by dissolving a specific molar amount in deionized water.

-

Prepare a solution of the tartrate ligand (e.g., potassium sodium tartrate or tartaric acid neutralized with a base) in deionized water.

-

-

Reaction:

-

Place the manganese(II) sulfate solution in a beaker on a magnetic stirrer.

-

While stirring, slowly add the tartrate solution to the manganese(II) sulfate solution at room temperature.

-

A precipitate should form upon mixing the solutions.

-

-

Isolation and Purification:

-

Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure complete reaction.

-

Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts.

-

Subsequently, wash the solid with ethanol to aid in drying.

-

-

Drying:

-

Dry the final product in a desiccator or a low-temperature oven (e.g., 60 °C) to obtain the crystalline Mn(II)-aqua-tartratohydrate coordination polymer.

-

Characterization:

The resulting material can be characterized by various techniques to confirm its structure and properties, including:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the coordination of the tartrate ligand to the manganese(II) center.

-

Powder X-ray Diffraction (PXRD): To determine the crystalline structure and phase purity of the coordination polymer.

-

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition of the material.

Logical Workflow for Coordination Polymer Synthesis

Caption: Synthesis workflow for Mn(II)-aqua-tartratohydrate coordination polymer.

Application Note 2: Proposed Synthesis of Manganese Oxide Nanoparticles via Thermal Decomposition of this compound

This application note proposes a hypothetical protocol for the synthesis of manganese oxide nanoparticles using this compound as the precursor. The thermal decomposition process involves heating the this compound in a high-boiling point solvent, with or without the presence of a surfactant to control particle size and aggregation. The tartrate ligand is expected to decompose at elevated temperatures, leading to the formation of manganese oxide nuclei, which then grow into nanoparticles. The resulting manganese oxide phase (e.g., MnO, Mn₃O₄, Mn₂O₃) will depend on the reaction atmosphere (inert or oxidizing) and temperature.

Proposed Experimental Protocol: Thermal Decomposition of this compound

Disclaimer: This is a proposed protocol based on similar syntheses and requires experimental optimization and validation.

Materials:

-

This compound

-

High-boiling point solvent (e.g., oleylamine, 1-octadecene, dibenzyl ether)

-

Surfactant (optional, e.g., oleic acid)

-

Inert gas supply (e.g., nitrogen or argon)

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Condenser

-

Magnetic stirrer

-

Ethanol or other non-polar solvent for precipitation

-

Centrifuge

Procedure:

-

Reaction Setup:

-

Combine this compound, the high-boiling point solvent, and the optional surfactant in a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an inlet for inert gas.

-

Flush the system with an inert gas (e.g., nitrogen) for 15-30 minutes to remove oxygen.

-

-

Thermal Decomposition:

-

Under a continuous flow of inert gas, begin stirring and heating the mixture.

-

Raise the temperature to the desired decomposition temperature (a starting point could be in the range of 200-300 °C, but this will need to be determined experimentally based on the thermal decomposition profile of this compound).

-

Hold the reaction at this temperature for a specific duration (e.g., 1-2 hours) to allow for nanoparticle formation and growth.

-

-

Isolation of Nanoparticles:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a non-polar solvent like ethanol to precipitate the nanoparticles.

-

Separate the nanoparticles from the solution by centrifugation.

-

Wash the nanoparticles multiple times with a mixture of a polar and non-polar solvent (e.g., ethanol/hexane) to remove any remaining solvent and surfactant.

-

-

Drying:

-

Dry the purified nanoparticles under vacuum.

-

Characterization:

The properties of the synthesized manganese oxide nanoparticles should be thoroughly characterized using techniques such as:

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.

-

Powder X-ray Diffraction (PXRD): To identify the crystalline phase of the manganese oxide.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the removal of the organic ligands.

Proposed Logical Workflow for Nanoparticle Synthesis

Caption: Proposed workflow for manganese oxide nanoparticle synthesis.

Data Summary

Due to the limited availability of specific quantitative data for materials derived directly from this compound, the following tables provide a summary of properties for related manganese-based materials to serve as a reference and guide for expected characteristics.

Table 1: Magnetic Properties of Representative Manganese-Carboxylate Coordination Polymers

| Compound | Magnetic Property | J Value (cm⁻¹) | Reference |

| [Mn(cpdba)]n | Spin-canted antiferromagnetism | -3.51 | [1] |

| ([Mn₂(cpdba)₂(2,2'-bpy)₂(H₂O)₂]·H₂O)n | Weak antiferromagnetic coupling | -0.55 | [1] |

| A novel Mn(II) coordination polymer | Weak antiferromagnetic exchange | -0.367 |

Note: The J value (exchange coupling constant) indicates the nature and strength of the magnetic interaction between metal centers. A negative value signifies antiferromagnetic coupling.

Table 2: Properties of Manganese Oxide Nanoparticles from Thermal Decomposition of Various Precursors

| Precursor | Synthesis Method | Particle Size (nm) | Resulting Phase | Reference |

| Manganese(II) acetylacetonate | Thermal Decomposition | ~7 | MnO | |

| Manganese carbonate | Thermal Decomposition | Varies with temp. | MnO, Mn₂O₃ | |

| Manganese(II) acetate | Thermal Decomposition | ~7 | MnO |

This data can be used as a benchmark for researchers exploring the synthesis of manganese oxide nanoparticles from this compound. The particle size and resulting phase are highly dependent on the reaction conditions and would need to be determined experimentally.

References

Application Notes and Protocols for the Growth of Manganese(II) Tartrate Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of manganese(II) tartrate single crystals, a compound with noteworthy physical properties such as piezoelectricity and ferroelectricity.[1][2] The protocols outlined below are based on the established gel growth technique, which is a simple and effective method for producing high-quality single crystals.[2]

Experimental Protocols

The growth of this compound single crystals is primarily achieved through a single diffusion gel growth technique.[1][3][4] This method involves the slow diffusion of a cation or anion solution into a gel containing the other reactant, leading to the formation of crystals at the interface and within the gel matrix.

Method 1: Agar-Agar Gel Diffusion

This method utilizes an agar-agar gel as the growth medium.[1][2]

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Disodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O)

-

Agar-agar powder

-

Double distilled water

-

Glass test tubes (e.g., 30 cm length, 2.5 cm diameter)[2]

Protocol:

-

Gel Preparation:

-

Prepare a 1% (w/v) agar-agar solution by dissolving the appropriate amount of agar-agar powder in double distilled water preheated to its boiling point.[2]

-

To this hot agar solution, add a solution of 1M manganese(II) chloride.[2]

-

Pour the homogeneous mixture into a clean test tube and allow it to set and age at room temperature in a dust-free environment.[2]

-

-

Reactant Addition:

-

Once the gel has set, carefully pour a 1M solution of disodium tartrate over the gel surface, minimizing disturbance to the gel.[2]

-

-

Crystal Growth:

-

Harvesting:

-

Carefully remove the grown crystals from the gel.

-

Wash the crystals with double distilled water to remove any residual gel and reactants.

-

Dry the crystals at room temperature.

-

Method 2: Silica Hydrogel Diffusion

An alternative method employs a silica hydrogel as the growth medium.[3][4]

Materials:

-

Manganese(II) chloride (MnCl₂) or Manganese(II) sulfate (MnSO₄)[1]

-

Levo-tartaric acid

-

Sodium metasilicate solution (specific gravity 1.04-1.06)[4]

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Glass test tubes (e.g., 150 mm length, 25 mm diameter)[4]

Protocol:

-

Gel Preparation:

-

Prepare a silica gel by acidifying a sodium metasilicate solution. The pH of the gel can be adjusted to optimize crystal growth.

-

Incorporate the manganese(II) salt solution into the silica gel before it sets.

-

-

Reactant Addition:

-

After the gel has set, layer a solution of levo-tartaric acid on top of the gel.

-

-

Crystal Growth:

-

Allow the setup to remain undisturbed at room temperature for crystal growth to occur via diffusion.

-

-

Harvesting:

-

Once the crystals have reached the desired size, carefully extract them from the gel.

-

Wash the crystals with deionized water and air dry.

-

Data Presentation

The following table summarizes the quantitative data extracted from the cited literature for the gel growth of this compound crystals.

| Parameter | Value | Source |

| Reactants | ||

| Manganese Salt | Manganese(II) chloride tetrahydrate | [2] |

| Tartrate Source | Disodium tartrate dihydrate | [2] |

| Reactant Concentration | 1M | [1][2] |

| Gel Medium | ||

| Type | Agar-agar | [1][2] |

| Concentration | 1% (w/v) | [1][2] |

| Growth Conditions | ||

| Temperature | Room Temperature | [1][2] |

| Growth Vessel | Glass test tube (30 cm x 2.5 cm) | [2] |

| Growth Duration | ~25 days | [1] |

| Crystal Properties | ||

| Color | Translucent, pinkish | [1][2] |

| Morphology | Spherulitic, Orthorhombic shaped | [2][3] |

| Crystal System | Triclinic | [1][2] |

| Maximum Weight | ~95 mg | [1][2] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the single diffusion gel growth of this compound crystals.

References

Application Notes and Protocols for the Synthesis of Manganese Oxide Nanoparticles using Manganese(II) Tartrate as a Precursor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct literature specifically detailing the synthesis of manganese oxide nanoparticles using manganese(II) tartrate as a precursor is limited. The following protocols and data are adapted from established methods for the synthesis of manganese oxide nanoparticles using analogous manganese carboxylate precursors, such as manganese acetate and oxalate, via thermal decomposition.

Introduction

Manganese oxide nanoparticles (MnOₓ NPs) are of significant interest in various biomedical and pharmaceutical applications due to their unique magnetic, catalytic, and redox properties. They have shown promise in areas such as contrast agents for magnetic resonance imaging (MRI), drug delivery platforms, and as therapeutic agents themselves.[1][2] The synthesis method and the choice of precursor material play a crucial role in determining the physicochemical properties of the resulting nanoparticles, including their size, morphology, crystal phase, and surface chemistry, which in turn dictate their suitability for specific applications.

This compound, a salt of a dicarboxylic acid, presents itself as a viable precursor for the synthesis of MnOₓ NPs. Its thermal decomposition is expected to yield manganese oxide nanoparticles with controlled characteristics. The tartrate moiety can act as a template or a fuel during the decomposition process, potentially influencing the final nanoparticle structure. This document provides a detailed, albeit adapted, protocol for the synthesis of Mn₃O₄ nanoparticles using this compound via thermal decomposition and outlines key characterization techniques.

Applications of Manganese Oxide Nanoparticles in Drug Development

Manganese oxide nanoparticles exhibit a range of properties that make them attractive for drug development:

-

Biocompatibility: Manganese is an essential trace element in the human body, and its oxides are generally considered to have good biocompatibility.

-

MRI Contrast Enhancement: Mn²⁺ ions, which can be released from MnOₓ NPs in the acidic tumor microenvironment, can serve as T1-weighted MRI contrast agents.

-

Drug Delivery: The porous structure and high surface area of some MnOₓ NPs make them suitable carriers for various therapeutic agents.

-

Biocatalysis: MnOₓ NPs can exhibit enzyme-like activities, which can be harnessed for therapeutic purposes.

-

Antimicrobial and Anticancer Activity: Studies have shown that Mn₃O₄ nanoparticles possess antimicrobial and anticancer properties.[1][2]

Experimental Protocols

This section details the adapted protocol for the synthesis of manganese oxide (specifically Mn₃O₄) nanoparticles using this compound as a precursor, followed by characterization methods.

Synthesis of this compound Precursor (Adapted Method)

This protocol is adapted from the synthesis of other metal carboxylates.

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

L-(+)-Tartaric acid (C₄H₆O₆)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.5 M aqueous solution of manganese(II) chloride.

-

Prepare a 0.5 M aqueous solution of L-(+)-tartaric acid.

-

Slowly add the tartaric acid solution to the manganese chloride solution under constant stirring at room temperature.

-

Adjust the pH of the mixture to ~7 by dropwise addition of a 1 M NaOH solution to facilitate the precipitation of this compound.

-

Continue stirring the mixture for 2-3 hours to ensure complete precipitation.

-

Collect the white precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

-

Dry the resulting this compound powder in an oven at 80-100 °C overnight.

Synthesis of Mn₃O₄ Nanoparticles via Thermal Decomposition (Calcination)

This protocol is adapted from the thermal decomposition of other manganese carboxylates and carbonates.[3][4]

Materials:

-

Dried this compound powder

-

Ceramic crucible

-

Muffle furnace

Procedure:

-

Place a known amount of the dried this compound powder into a ceramic crucible.

-

Place the crucible in a muffle furnace.

-

Heat the furnace to the desired calcination temperature (e.g., 400-600 °C) at a controlled heating rate (e.g., 5 °C/min).[3]

-

Maintain the temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor. The atmosphere can be controlled (e.g., air or an inert gas like argon) to influence the final manganese oxide phase. Calcination in air typically yields Mn₂O₃ or Mn₃O₄ depending on the temperature.[4]

-

After the calcination period, allow the furnace to cool down to room temperature naturally.

-

The resulting brownish-black powder is the manganese oxide (Mn₃O₄) nanoparticles.

Characterization of Mn₃O₄ Nanoparticles

The synthesized nanoparticles should be characterized to determine their physical and chemical properties.

Common Characterization Techniques:

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and average crystallite size (using the Scherrer equation).[1][5] |

| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology (shape) of the nanoparticles.[1] |

| Scanning Electron Microscopy (SEM) | Surface morphology and agglomeration of the nanoparticles.[1] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups on the nanoparticle surface and confirmation of precursor decomposition.[3] |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile of the precursor and the final nanoparticles.[1] |

| Dynamic Light Scattering (DLS) | Hydrodynamic size and size distribution of nanoparticles in a colloidal suspension.[5] |

Data Presentation

The following tables summarize typical data obtained from the characterization of Mn₃O₄ nanoparticles synthesized via thermal decomposition of manganese carboxylate precursors.

Table 1: Structural and Morphological Properties of Mn₃O₄ Nanoparticles

| Parameter | Typical Values | Characterization Technique |

| Crystal Structure | Tetragonal (Hausmannite) | XRD |

| Average Crystallite Size | 20 - 50 nm | XRD[1][5] |

| Particle Size (from TEM) | 15 - 60 nm | TEM[1] |

| Morphology | Spherical or quasi-spherical | TEM, SEM[1] |

| Surface Area | 2 - 10 m²/g | BET[5] |

Table 2: Influence of Synthesis Parameters on Nanoparticle Properties

| Parameter | Effect on Nanoparticle Properties |

| Calcination Temperature | Higher temperatures generally lead to larger crystallite sizes and can influence the final manganese oxide phase (e.g., Mn₂O₃ vs. Mn₃O₄).[3] |

| Calcination Time | Longer durations can promote crystal growth and lead to larger nanoparticles. |

| Heating Rate | A slower heating rate may result in more uniform nanoparticles. |

| Atmosphere | Calcination in an inert atmosphere (e.g., argon) can favor the formation of lower oxidation states of manganese (e.g., MnO), while an oxidizing atmosphere (air) favors Mn₂O₃ or Mn₃O₄.[4] |

Logical Relationships and Signaling Pathways

The properties of the final manganese oxide nanoparticles are directly influenced by the synthesis conditions.

Conclusion

The use of this compound as a precursor for the synthesis of manganese oxide nanoparticles via thermal decomposition presents a promising and straightforward approach. By carefully controlling the synthesis parameters, it is possible to tailor the physicochemical properties of the resulting nanoparticles to suit various applications in research, drug development, and diagnostics. The provided protocols and data, adapted from similar systems, offer a solid foundation for researchers to explore this synthesis route further. Comprehensive characterization of the synthesized nanoparticles is crucial to establish the structure-property relationships that govern their performance in biomedical applications.

References

- 1. Mn3O4 nanoparticles: Synthesis, characterization and their antimicrobial and anticancer activity against A549 and MCF-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciepub.com [sciepub.com]

- 3. jpst.irost.ir [jpst.irost.ir]

- 4. researchgate.net [researchgate.net]

- 5. Eco-Friendly Method for Synthesis of Mn3O4 Nanoparticles and Their Characterization [ejchem.journals.ekb.eg]